molecular formula C6H13NO B2641307 3-(Methoxymethyl)cyclobutan-1-amine CAS No. 1209654-41-0; 1699607-79-8

3-(Methoxymethyl)cyclobutan-1-amine

Cat. No.: B2641307
CAS No.: 1209654-41-0; 1699607-79-8
M. Wt: 115.176
InChI Key: ODSCCLNDZCWOMZ-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)cyclobutan-1-amine is a cyclobutane-derived amine featuring a methoxymethyl substituent at the 3-position of the four-membered ring. This compound is of interest in medicinal chemistry and drug discovery due to the cyclobutane ring’s unique conformational constraints, which can enhance binding affinity and metabolic stability in bioactive molecules .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(methoxymethyl)cyclobutan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-4-5-2-6(7)3-5/h5-6H,2-4,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSCCLNDZCWOMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1CC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

115.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2091327-62-5
Record name rac-(1r,3r)-3-(methoxymethyl)cyclobutan-1-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Comparison with Similar Compounds

Key Observations :

  • The methoxymethyl group in this compound introduces polarity compared to the hydrophobic trimethylsilyl or methyl groups in analogs .
  • Ether-linked derivatives (e.g., propan-2-yloxy) may offer improved stability over ester or amide-containing analogs .

Key Observations :

  • High diastereo-/enantioselectivity (20:1 dr, >99.5:0.5 er) is achievable via CuH-catalyzed hydroamination, as seen in compounds 7a and 7b .
  • Lower yields (e.g., 38% for isoxazole derivative) may reflect challenges in introducing heterocyclic substituents .

Physicochemical and Pharmacological Properties

Limited pharmacological data are available for this compound, but analogs provide insights:

  • Metabolic Stability : The methoxymethyl group may reduce oxidative metabolism compared to methyl or hydroxyl groups, as inferred from FBDD studies .
  • Molecular Weight: this compound (MW: ~131.18 g/mol) is smaller than quinoline-containing analogs (e.g., C₁₆H₂₁N₃, MW: 255.37 g/mol), favoring blood-brain barrier penetration .

Q & A

Basic Research Questions

Q. What are the key considerations for designing a synthesis route for 3-(methoxymethyl)cyclobutan-1-amine?

  • Answer : A multi-step approach is typically employed, starting with functionalization of the cyclobutane ring. For example, cyclobutanone derivatives can be reacted with methoxymethylamine to form imine intermediates, followed by reduction (e.g., using NaBH₄) to yield the amine. Purification via silica gel chromatography with gradients of MeOH/EtOAc (e.g., 5–20%) is recommended to isolate the product . Critical parameters include solvent selection (polar aprotic solvents for imine formation), temperature control, and monitoring reaction progress via TLC or LC-MS.

Q. How can the stereochemistry of this compound be confirmed?

  • Answer : Nuclear Overhauser Effect (NOE) experiments are essential for stereochemical assignment. For instance, 1D NOE analysis was used to confirm the cis or trans configuration of similar cyclobutane amines by irradiating specific protons and observing spatial correlations . Additionally, X-ray crystallography or comparative NMR with known stereoisomers can resolve ambiguities.

Q. What analytical methods are suitable for assessing the purity of this compound?

  • Answer : High-resolution mass spectrometry (HRMS) and quantitative NMR (qNMR) are gold standards. LC-MS with UV detection (e.g., 254 nm) provides rapid purity estimates, while qNMR ensures accurate quantification by integrating proton signals against a certified reference standard . For hydrochloride salts, elemental analysis (C, H, N, Cl) validates stoichiometry.

Advanced Research Questions

Q. How does the methoxymethyl group influence the reactivity of this compound in nucleophilic substitutions?

  • Answer : The methoxymethyl group acts as an electron-donating substituent, increasing the electron density at the cyclobutane ring. This enhances nucleophilic reactivity at the amine group, facilitating reactions with electrophiles (e.g., acyl chlorides or sulfonyl chlorides). However, steric hindrance from the cyclobutane ring may limit accessibility, necessitating optimization of reaction conditions (e.g., bulky bases or polar solvents) .

Q. What strategies can resolve contradictions in reported spectral data (e.g., NMR shifts) for this compound derivatives?

  • Answer : Cross-referencing experimental data with computational predictions (e.g., DFT-calculated chemical shifts) can clarify discrepancies. For example, conflicting 13C^{13}\text{C} NMR signals might arise from solvent effects or tautomerism, which can be addressed by standardizing solvent systems (e.g., CDCl₃ vs. DMSO-d₆) and temperature during analysis . Collaborative verification using independent synthetic routes is also advised.

Q. How can the conformational flexibility of this compound be exploited in fragment-based drug design?

  • Answer : The cyclobutane ring introduces angle strain, restricting conformational freedom and favoring specific binding poses in protein pockets. For instance, in a study on cyclobutane fragments, the trans-3-substituted derivatives showed improved binding affinity to kinase targets compared to cis isomers due to optimal spatial alignment . Molecular dynamics simulations and X-ray co-crystallography are critical for rational design.

Methodological Challenges and Solutions

Q. How can researchers optimize the yield of this compound in large-scale syntheses?

  • Answer : Key factors include:

  • Catalyst selection : Transition-metal catalysts (e.g., Pd/C for hydrogenation) improve efficiency in reduction steps.
  • Solvent systems : EtOAc/hexane mixtures reduce polarity-driven side reactions.
  • Workup protocols : Acid-base extraction (e.g., HCl/NaOH) enhances amine isolation.
    A reported yield of 43% for a related cyclobutane amine was achieved using gradient chromatography and rigorous drying under vacuum .

Q. What safety precautions are critical when handling this compound hydrochloride?

  • Answer : Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation or skin contact, as amine hydrochlorides can irritate mucous membranes. Waste should be neutralized with dilute acetic acid before disposal. Emergency protocols for spills include adsorption with inert materials (e.g., vermiculite) and evacuation .

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